Crystal Structure and Solid-State Stability: A Unique Hydrogen-Bonded Network
The target compound forms a centrosymmetric dimeric homosynthon via a robust O–H···O hydrogen bond (O···O distance 2.666 Å), a packing motif absent in its precursor components (PZA and p-ABA) or simpler analogs [1]. This contrasts with the pyrazinamide-p-aminobenzoic acid (PZA-p-ABA) cocrystal, which exhibits a different dimeric acid-amide synthon (O···O distance 2.610 Å, N···O distance 2.926 Å) and requires two components [1]. The distinct packing of the target compound dictates its unique solid-state stability and mechanical properties, which are critical for formulation development.
| Evidence Dimension | Crystal packing hydrogen bond distance |
|---|---|
| Target Compound Data | O···O distance = 2.666(3) Å (acid-acid homosynthon) |
| Comparator Or Baseline | PZA-p-ABA cocrystal: O···O distance = 2.6102(15) Å (acid-amide heterosynthon) |
| Quantified Difference | Difference in primary synthon type and donor-acceptor distance (2.666 Å vs. 2.610 Å) |
| Conditions | Single-crystal X-ray diffraction; triclinic space group P1 for target compound vs. monoclinic P21/n for cocrystal |
Why This Matters
Different crystal packing directly impacts solubility, stability, and mechanical properties, affecting pharmaceutical processing and bioavailability.
- [1] Thorat SH, Sahu SK, Gonnade RG. Crystal structures of the pyrazinamide-p-aminobenzoic acid (1/1) cocrystal and the transamidation reaction product 4-(pyrazine-2-carboxamido)benzoic acid in the molten state. Acta Crystallogr C Struct Chem. 2015;71(10):856-861. doi:10.1107/S205322961501607X View Source
